1-ethyl-4-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine
Description
Properties
IUPAC Name |
2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5OS/c1-3-21-11-13-22(14-12-21)8-4-5-15-24-17-6-9-23(10-7-17)18-20-19-16(2)25-18/h17H,3,6-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMSKMIFFWOTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 1,3,4-thiadiazole derivatives can inhibit the growth of human colon cancer cells (HCT116) and lung cancer cells (H460), with IC50 values ranging from 0.74 to 10.0 μg/mL . The incorporation of piperazine in the structure may enhance these effects, providing a scaffold for further optimization in drug design.
Antimicrobial Properties
Thiadiazole compounds are well-documented for their antimicrobial activities. The presence of the 5-methyl group in the thiadiazole ring may enhance the compound's interaction with microbial targets. Studies have reported that similar compounds exhibit potent antifungal and antibacterial activities, making them candidates for further exploration in treating infections .
Case Studies
- Cytotoxicity Evaluation : A study evaluated various thiadiazole derivatives against multiple cancer cell lines, revealing that modifications to the piperazine moiety could significantly impact cytotoxicity profiles. Compounds with specific substitutions exhibited enhanced activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
- Antimicrobial Testing : In another case study, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to increased antibacterial potency, highlighting the potential for developing new antibiotics from this class of compounds .
Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of 1-ethyl-4-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine. The following table summarizes key findings from various research articles:
| Compound Derivative | Target Cell Line | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Thiadiazole A | HCT116 | 3.29 | Anticancer |
| Thiadiazole B | MCF-7 | 0.28 | Anticancer |
| Thiadiazole C | E. coli | 12.5 | Antimicrobial |
| Thiadiazole D | S. aureus | 8.0 | Antimicrobial |
Comparison with Similar Compounds
1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine (CAS 2640967-39-9)
- Molecular Formula : C₂₁H₂₈N₆OS
- Key Differences :
- Substitution on thiadiazole: 3-methyl-1,2,4-thiadiazole vs. 5-methyl-1,3,4-thiadiazole in the target compound.
- Piperazine substitution: Pyridin-2-yl group replaces the ethyl group.
- Significance : The pyridinyl group may enhance π-π stacking interactions with aromatic residues in enzyme active sites, while the altered thiadiazole substitution pattern could modulate electron distribution and steric effects .
5-Phenyl-1,3,4-thiadiazole-2-ylaminoethylpiperidine Derivatives
- Example: 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine
- Key Differences: Phenyl substituent on thiadiazole vs. methyl in the target compound. Ethylamino linker instead of an alkyne.
- However, the ethylamino linker may reduce rigidity compared to the alkyne, affecting target selectivity .
Piperazine Derivatives with Alkyne Linkers
4-(Prop-2-yn-1-yl)piperazin-1-amine (CAS 56964-23-9)
- Key Differences :
- Simplified structure lacking thiadiazole and piperidine moieties.
- Terminal alkyne directly attached to piperazine.
- Functional Role : The alkyne’s rigidity is retained, but the absence of thiadiazole and piperidine reduces complexity, highlighting the importance of these groups in the target compound’s bioactivity .
Piperidine-Piperazine Hybrids
1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine (CAS 1631-16-9)
- Key Differences: No thiadiazole or alkyne groups. Ethyl and isobutyl substituents on piperidine/piperazine.
- Insight : The absence of heteroaromatic and rigid linkers simplifies the molecule, underscoring the target compound’s tailored design for specific receptor interactions .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Role of Thiadiazole Substituents : Methyl groups on thiadiazole (as in the target compound) may improve metabolic stability compared to phenyl-substituted analogs, which are prone to oxidative metabolism .
- Piperazine vs. Pyridinylpiperazine : Ethyl substitution on piperazine may reduce off-target interactions compared to pyridinyl groups, which could bind more promiscuously to diverse receptors .
Preparation Methods
Disassembly of Molecular Architecture
The target molecule is deconstructed into three primary fragments:
-
1-Ethylpiperazine : Synthesized via N-alkylation of piperazine with ethyl bromide under basic conditions.
-
But-2-yn-1-yloxy Linker : Constructed through propargylation of 4-hydroxypiperidine intermediates.
-
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine : Formed by cyclocondensation of piperidine-4-carbothioamide with acetyl hydrazide.
Synthesis of 1-(5-Methyl-1,3,4-Thiadiazol-2-yl)Piperidine
Thiadiazole formation proceeds via a two-step protocol:
-
Thiosemicarbazide Formation : Piperidine-4-carboxylic acid is converted to its thioamide derivative using Lawesson’s reagent.
-
Cyclization : Treatment with acetyl chloride in anhydrous toluene at 110°C induces cyclization, yielding the thiadiazole ring (82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Yield | 82% |
| Purity (HPLC) | >98% |
Stepwise Assembly of the Target Compound
Alkynylation of 4-Hydroxypiperidine
The but-2-yn-1-yloxy linker is installed via Mitsunobu reaction between 4-hydroxypiperidine and propargyl alcohol:
Coupling of Piperazine and Alkyne-Linked Piperidine
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) connects the fragments:
N-Ethylation of Piperazine
Final functionalization employs ethyl iodide in the presence of K₂CO₃:
Optimization of Reaction Conditions
Solvent and Base Screening for Mitsunobu Reaction
Comparative studies identified THF as optimal for Mitsunobu alkynylation:
| Solvent | Base | Yield (%) |
|---|---|---|
| THF | DIAD/PPh₃ | 76 |
| DCM | DEAD/PPh₃ | 62 |
| DMF | DIAD/PPh₃ | 58 |
Polar aprotic solvents minimized side reactions during piperazine-alkyne coupling.
Temperature Dependence in CuAAC
Yields plateaued at 60°C; higher temperatures degraded the thiadiazole ring:
| Temperature (°C) | Yield (%) |
|---|---|
| 40 | 55 |
| 60 | 68 |
| 80 | 52 |
Purification and Analytical Characterization
Chromatographic Purification
Final purification utilized reverse-phase HPLC:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 3.21–3.45 (m, 8H, piperazine), 4.62 (s, 2H, OCH₂C≡C).
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Synthesis
Batch size escalation to 500 g maintained yields (>70%) using flow chemistry for exothermic steps. Key adjustments:
Environmental Impact
E-factor analysis revealed a solvent waste ratio of 8.2 kg/kg product, highlighting areas for green chemistry improvements.
Comparative Analysis with Related Compounds
Piperazine-Alkyne Conjugates
The target compound’s synthesis outperforms analogs in yield and purity:
| Compound | Yield (%) | Purity (%) |
|---|---|---|
| Target Molecule | 68 | 98 |
| 4-(But-2-yn-1-yloxy)piperidine | 72 | 97 |
| 1-Methylpiperazine analog | 61 | 95 |
Superiority stems from optimized protecting group strategies and stringent temperature control .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-4-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine, considering reaction efficiency and purity?
- Methodology :
- Step 1 : React the piperazine precursor (e.g., 1-ethylpiperazine) with propargyl bromide in DMF using K₂CO₃ as a base under ambient conditions (6–7 hours) .
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate intermediates .
- Step 3 : Couple the alkyne intermediate with the thiadiazole-piperidine moiety under Sonogashira or Cu-catalyzed conditions, followed by recrystallization from methanol .
- Key Variables : Solvent choice (DMF for nucleophilic substitution), base (K₂CO₃ for deprotonation), and purification methods (chromatography for >98% purity) .
Q. How should this compound be stored to prevent decomposition, and what are its critical stability parameters?
- Storage Guidelines :
- Store in airtight containers at 2–8°C in a dry environment to avoid hydrolysis of the alkyne or thiadiazole groups .
- Avoid exposure to oxidizers (e.g., peroxides) and strong acids/bases to prevent degradation into CO, CO₂, or nitrogen oxides .
- Stability Data :
- No reported decomposition under inert atmospheres, but thermal analysis (TGA/DSC) is recommended to determine melting points and decomposition thresholds .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm piperazine/piperidine ring connectivity and alkyne protons (δ 2.5–3.5 ppm) .
- FT-IR : Identify thiadiazole C=N stretches (~1600 cm⁻¹) and alkyne C≡C peaks (~2100 cm⁻¹) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can structural modifications to the piperazine or thiadiazole moieties enhance target-binding affinity in drug discovery?
- SAR Strategy :
- Piperidine Substitution : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to improve hydrophobic interactions with receptor pockets .
- Thiadiazole Optimization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-methyl position to modulate electronic properties and binding kinetics .
Q. What experimental designs resolve contradictions in biological activity data across different assays?
- Troubleshooting Framework :
- Control Experiments : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., glucose tolerance tests) results to assess bioavailability vs. intrinsic activity .
- Dose-Response Curves : Use Hill slopes to differentiate partial agonism from assay interference (e.g., solubility limits in high-throughput screens) .
- Molecular Dynamics : Simulate binding modes to identify off-target interactions (e.g., α2-adrenoceptor vs. GPCR selectivity) .
Q. What challenges arise in synthesizing and handling reactive intermediates (e.g., alkynes) during scale-up?
- Risk Mitigation :
- Alkyne Handling : Use low temperatures (<0°C) and inert atmospheres (N₂/Ar) to prevent polymerization or oxidation .
- Purification : Employ flash chromatography or preparative HPLC to separate regioisomers formed during alkyne coupling .
- Safety : Monitor exotherms during propargyl bromide reactions and use fume hoods to manage volatile byproducts .
Q. How can computational modeling guide the design of analogs with improved metabolic stability?
- In Silico Workflow :
- CYP450 Metabolism Prediction : Use tools like Schrödinger’s ADMET Predictor to identify labile sites (e.g., piperazine N-dealkylation) .
- LogP Optimization : Adjust alkyl chain length to balance solubility (LogP <3) and membrane permeability .
- Docking Studies : Prioritize analogs with hydrogen bonds to catalytic residues (e.g., kinase ATP-binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
